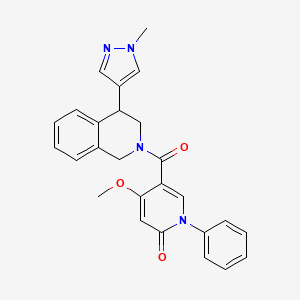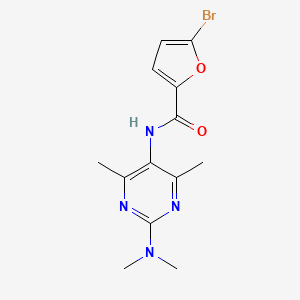
5-bromo-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)furan-2-carboxamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as BDF-6300 and has a molecular formula of C16H20BrN5O2.
Wirkmechanismus
The mechanism of action of 5-bromo-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)furan-2-carboxamide is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in cancer cell growth. It has also been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease.
Biochemical and physiological effects:
Studies have shown that 5-bromo-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)furan-2-carboxamide has a low toxicity profile and does not have any significant adverse effects on normal cells. This compound has been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells. Additionally, it has been shown to reduce the levels of amyloid-beta peptides in the brain, which may have a neuroprotective effect.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-bromo-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)furan-2-carboxamide is its low toxicity profile, which makes it a suitable candidate for in vitro and in vivo experiments. Additionally, this compound has shown promising results in inhibiting cancer cell growth and reducing the levels of amyloid-beta peptides in the brain. However, one of the limitations of this compound is its complex synthesis process, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the research of 5-bromo-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)furan-2-carboxamide. One of the directions is to further investigate its potential as an anticancer agent and its mechanism of action. Another direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to explore its potential as a fluorescent probe for the detection of nucleic acids.
Synthesemethoden
The synthesis of 5-bromo-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)furan-2-carboxamide is a complex process that involves several steps. The synthesis process starts with the reaction of 2,4-dimethyl-5-nitropyrimidine with dimethylamine in the presence of a catalyst. The resulting compound is then treated with bromine to form 5-bromo-2,4-dimethyl-N-(dimethylamino)pyrimidine-5-carboxamide. This compound is then reacted with furfurylamine in the presence of a base to form 5-bromo-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)furan-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)furan-2-carboxamide has potential applications in various fields of scientific research. This compound has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, 5-bromo-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)furan-2-carboxamide has shown potential as a fluorescent probe for the detection of nucleic acids.
Eigenschaften
IUPAC Name |
5-bromo-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4O2/c1-7-11(8(2)16-13(15-7)18(3)4)17-12(19)9-5-6-10(14)20-9/h5-6H,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDMIFMQRHGIJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B2880414.png)
![N-(3-((3-methoxyphenyl)(morpholino)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2880415.png)
![8-[Benzyl(methyl)amino]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2880416.png)
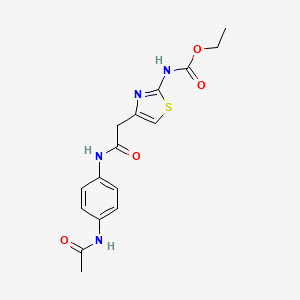
![7-(4-Ethoxybenzoyl)-5-[(3-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2880418.png)
![(E)-2-(4-Bromophenyl)-N-[(2-methylfuran-3-YL)methyl]ethenesulfonamide](/img/structure/B2880421.png)
![2-Cyclopropyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-imidazole-5-carboxylic acid](/img/structure/B2880426.png)
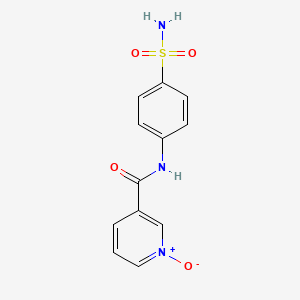
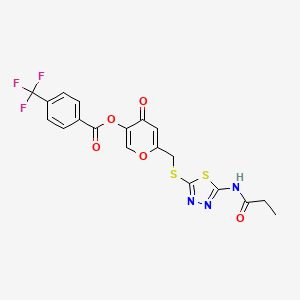

![Methyl 4-[7-(dimethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2880433.png)

![N-cyclooctyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2880436.png)
